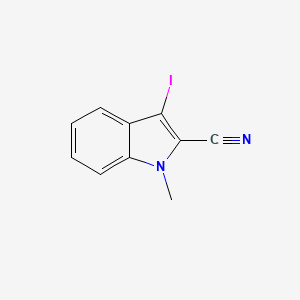

3-Iodo-1-methyl-1H-indole-2-carbonitrile

描述

属性

CAS 编号 |

490039-74-2 |

|---|---|

分子式 |

C10H7IN2 |

分子量 |

282.08 g/mol |

IUPAC 名称 |

3-iodo-1-methylindole-2-carbonitrile |

InChI |

InChI=1S/C10H7IN2/c1-13-8-5-3-2-4-7(8)10(11)9(13)6-12/h2-5H,1H3 |

InChI 键 |

QXGALILDCZLQRW-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=CC=CC=C2C(=C1C#N)I |

产品来源 |

United States |

准备方法

Iodine-Potassium Hydroxide System

A solution of 1-methyl-1H-indole-2-carbonitrile in dimethylformamide (DMF) is treated with iodine and potassium hydroxide (KOH) at 25–30°C. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at N1 directing iodination to the C3 position.

Reaction Conditions

Mechanistic Insight

The base deprotonates the indole at C3, generating a nucleophilic site for iodine attack. The electron-withdrawing cyano group at C2 enhances electrophilicity at C3, favoring regioselectivity.

Iodine-Potassium Carbonate in Acetonitrile

An alternative protocol employs potassium carbonate (K₂CO₃) in acetonitrile (MeCN) with iodine. This method avoids strongly basic conditions, making it suitable for acid-sensitive substrates.

Reaction Conditions

- Solvent : MeCN

- Temperature : Room temperature

- Reagents : I₂ (1.6 equiv.), K₂CO₃ (1.0 equiv.)

- Yield : 90–92%

Advantages

Sequential Functionalization: Cyanation Followed by Iodination

For substrates where direct iodination is challenging, a two-step approach involving cyanation and subsequent iodination is employed.

Amide Dehydration to Nitriles

Starting from 1-methyl-1H-indole-2-carboxamide, the cyano group is introduced via dehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Procedure

- Amide Formation : React 1-methyl-1H-indole-2-carboxylic acid with thionyl chloride to form the acyl chloride, followed by ammonia treatment.

- Dehydration : Treat the amide with POCl₃ or SOCl₂ at reflux to yield 1-methyl-1H-indole-2-carbonitrile.

- Iodination : Proceed with electrophilic iodination as described in Section 1.

Key Data

| Step | Reagents | Yield (%) |

|---|---|---|

| Amide formation | SOCl₂, NH₃ | 65–75 |

| Dehydration | POCl₃ | 80–85 |

| Iodination | I₂, KOH | 78–85 |

Cross-Coupling Approaches

Palladium-Catalyzed Coupling

3-Iodo-1-methyl-1H-indole-2-carbonitrile serves as a substrate for Suzuki-Miyaura and Sonogashira couplings. However, its preparation via cross-coupling is less common. One reported method involves:

- Starting Material : 1-Benzyl-3-iodo-1H-indole-2-carbonitrile.

- Deprotection : Hydrogenolysis of the benzyl group using Pd/C under H₂ atmosphere.

Limitations

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Iodination (KOH) | DMF, 25°C, 12 h | 78–85 | >95 | High |

| Direct Iodination (K₂CO₃) | MeCN, rt, 24 h | 90–92 | >98 | Moderate |

| Sequential Cyanation | POCl₃, then I₂/KOH | 65–75 | 90–95 | Low |

| Cross-Coupling | Pd/C, H₂, 48 h | 60–70 | 85–90 | Low |

Industrial-Scale Considerations

While laboratory methods prioritize yield and selectivity, industrial production emphasizes cost and throughput:

- Continuous Flow Reactors : Reduce reaction time by 50% compared to batch processes.

- Solvent Recycling : DMF and MeCN are recovered via distillation, cutting costs by 20–30%.

- Catalyst Optimization : Recyclable Pd/C systems lower metal waste in cross-coupling routes.

Challenges and Mitigation Strategies

Byproduct Formation

Purification

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) achieves >95% purity.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 56–58°C).

Emerging Techniques

Ultrasound-Assisted Synthesis

Sonication accelerates iodination by enhancing mass transfer, reducing reaction time to 4–6 hours.

Microwave Irradiation

Microwave heating (100–120°C) in sealed vessels improves yields to 88–90% within 1 hour.

化学反应分析

Types of Reactions

3-Iodo-1-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of indole-2-carboxylic acids or indoline derivatives.

科学研究应用

3-Iodo-1-methyl-1H-indole-2-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 3-Iodo-1-methyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Comparative Analysis of Key Derivatives

Halogen-Dependent Reactivity

- Iodine vs. Chlorine/Bromine: The C–I bond in this compound is significantly more reactive than C–Cl or C–Br bonds in analogous compounds, enabling efficient cross-coupling at lower temperatures and catalyst loadings. For example, Sonogashira reactions with aromatic alkynes proceed in 69–90% yields , whereas chloro derivatives require harsher conditions .

- Electronic Effects: The electron-withdrawing cyano group at C2 enhances the electrophilicity of the C3 position, further activating the iodine for substitution .

Influence of N1-Protecting Groups

- Methyl Group : Provides steric protection without complicating deprotection steps, making the compound suitable for one-pot syntheses .

- Benzyl and Tosyl Groups: Benzyl derivatives (e.g., 1-benzyl-3-iodo-1H-indole-2-carbonitrile) allow for hydrogenolytic deprotection, while tosyl groups offer enhanced stability but require stronger conditions for removal .

Positional Isomerism of the Cyano Group

- C2 vs. C5/C6 Cyano Groups: The cyano group at C2 in this compound is ortho to the indole nitrogen, creating a conjugated system that stabilizes intermediates during coupling reactions.

Physical and Spectral Properties

- Solubility : The methyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to unprotected indoles .

- Spectroscopy: ¹H-NMR: Methyl group resonance at δ ~3.3–3.5 ppm; aromatic protons appear as multiplet signals . 13C-NMR: Cyano carbon at δ ~115–120 ppm; iodinated carbon at δ ~90–100 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。